![molecular formula C28H25NO4S B11121854 2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121854.png)
2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be achieved through a multicomponent condensation reaction. This involves the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the desired product in acidic media .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a compound with fewer oxygen-containing groups.
Scientific Research Applications
2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with various biological targets.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it might inhibit certain enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE apart from these similar compounds is its unique structure, which combines multiple functional groups and heterocyclic rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative belonging to the class of chromeno-pyrrole compounds. This compound has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Chemical Structure
The molecular formula of this compound is C21H23N1O3S1, with a molecular weight of approximately 373.48 g/mol. The structural features include a chromeno-pyrrole backbone with methoxy and methylthio substituents that may influence its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of chromeno-pyrroles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound demonstrated IC50 values indicating potent activity against cancer cells such as K562 and SGC-7901.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 1 | K562 | 13.9 |
Compound 5 | SGC-7901 | 8.36 |
Compound 6 | BEL-7402 | 31.9 |
These findings suggest that modifications in the chemical structure can significantly impact the anticancer potency of the compounds.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies utilizing RAW 264.7 macrophages indicated that certain derivatives could suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production without inducing cytotoxicity. This activity is crucial for developing therapeutic agents targeting inflammatory diseases.
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the expression of pro-inflammatory cytokines through the NF-kB signaling pathway.
- Antioxidant Activity : The presence of methoxy groups in the structure enhances the electron-donating ability, contributing to its antioxidant properties.
Study on Cytotoxicity
A study published in PMC examined several chromeno-pyrrole derivatives and their cytotoxic effects on cancer cell lines. The results showed that modifications at specific positions on the chromeno-pyrrole scaffold could enhance or diminish cytotoxicity. The study highlighted that compounds with methoxyl substitutions exhibited better activity compared to their hydroxyl counterparts.
Study on Anti-inflammatory Effects
Another research article focused on the anti-inflammatory effects of chromeno-pyrrole derivatives in RAW 264.7 cells. The results indicated that certain compounds significantly reduced NO production and did not induce cytotoxicity after a 24-hour treatment period.
Properties
Molecular Formula |
C28H25NO4S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H25NO4S/c1-17-4-13-23-22(16-17)26(30)24-25(19-7-11-21(34-3)12-8-19)29(28(31)27(24)33-23)15-14-18-5-9-20(32-2)10-6-18/h4-13,16,25H,14-15H2,1-3H3 |
InChI Key |
YJBAAFGDGFAVQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)SC |
Origin of Product |
United States |
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